physical and chemical properties of 3',3-Difluorobiphenyl-5-amine
physical and chemical properties of 3',3-Difluorobiphenyl-5-amine
An In-depth Technical Guide to 3',5'-Difluorobiphenyl-3-amine: Physicochemical Properties, Synthesis, and Applications
Introduction
3',5'-Difluorobiphenyl-3-amine, a fluorinated aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the biphenyl scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable building block for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of 3',5'-Difluorobiphenyl-3-amine, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
While the nomenclature "3',3-Difluorobiphenyl-5-amine" is sometimes used, the more systematic IUPAC name for the structure discussed herein is 3-amino-3',5'-difluorobiphenyl, with the CAS Number 866108-74-9.[1] This guide will address this specific isomer.
Physicochemical Properties
The physicochemical properties of 3',5'-Difluorobiphenyl-3-amine are crucial for its application in various fields. A summary of its key computed and experimental properties is presented below.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 866108-74-9 | [1] |
| Molecular Formula | C₁₂H₉F₂N | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Solubility
The solubility of fluorinated biphenyl compounds can be variable. Generally, the presence of the polar amine group enhances solubility in polar organic solvents, while the fluorinated biphenyl core contributes to solubility in nonpolar organic solvents. Due to the fluorine atoms, solubility in highly fluorinated solvents may also be possible, although these are less common in standard laboratory practice.[4] It is expected to have poor solubility in water.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3',5'-Difluorobiphenyl-3-amine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex signals in the aromatic region. The protons on the amine-substituted ring will be influenced by the electron-donating nature of the amine group, while the protons on the difluorinated ring will show coupling to the fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom. The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling.[5] The chemical shifts of the carbons in the difluorinated ring will be significantly influenced by the high electronegativity of the fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 3',5'-Difluorobiphenyl-3-amine, a single signal is expected for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities. Key expected peaks include:
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N-H stretching: Two bands in the 3400-3300 cm⁻¹ region, characteristic of a primary amine.[6]
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N-H bending: A band around 1650-1580 cm⁻¹.[6]
-
C-N stretching: A strong band in the 1335-1250 cm⁻¹ range for the aromatic amine.[6]
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C-F stretching: Strong absorptions typically in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
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Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns will likely involve the loss of the amine group and potentially cleavage of the biphenyl bond.
Synthesis and Reactivity
Synthetic Methodologies
The most common and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[7] A plausible synthetic route for 3',5'-Difluorobiphenyl-3-amine would involve the palladium-catalyzed coupling of 3,5-difluorophenylboronic acid with a suitable 3-bromo- or 3-iodoaniline derivative.
Caption: Drug discovery workflow utilizing the target scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]* First Aid:
-
In case of skin contact: Wash off immediately with plenty of water. [8] * In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [8] * If inhaled: Move to fresh air. If breathing is difficult, give oxygen. [8] * If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
3',5'-Difluorobiphenyl-3-amine is a valuable and versatile building block with significant potential in drug discovery and materials science. Its unique combination of a fluorinated biphenyl core and a reactive amine functionality allows for the synthesis of a wide range of derivatives with tailored properties. The strategic use of fluorine imparts enhanced metabolic stability and can lead to improved biological activity, making this scaffold a compelling starting point for the development of next-generation therapeutics. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
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